(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
Overview
Description
(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C27H37N5O2S and its molecular weight is 495.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates Synthesis : Research by Jakše et al. (2004) focused on the synthesis of alkyl 3-dimethylamino-2-(indol-3-yl)propenoates and their application in producing condensed indolylpyrimidones and indolylpyranones, which are analogues to meridianine (Jakše, Svete, Stanovnik, & Golobič, 2004).
Sumatriptan Analysis : A study by Ravikumar et al. (2006) reported the molecular structure of Sumatriptan, a compound similar in structure to the query compound, highlighting differences in molecular geometry and side-chain orientations (Ravikumar, Sridhar, & Krishnan, 2006).
Synthesis of Rizatriptan : Rádl et al. (2008) developed a new methodology for the synthesis of indole derivatives, including Rizatriptan, which is structurally related to the query compound. This study emphasized the role of radical cyclization in synthesizing these compounds (Rádl, Klecán, Klvaňa, & Havlíček, 2008).
Pharmacological Aspects
Preclinical Study of AV0038 : A study by Ivashchenko et al. (2014) on AV0038, a compound containing similar indole structures, explored its pharmacological properties, including solubility, metabolic stability, and pharmacokinetics. This research is significant for understanding the drug-like properties of similar compounds (Ivashchenko, Iamanushkin, Mit’kin, Korzinov, Shevkun, Karapetian, & Ivashchenko, 2014).
Antiviral Activity of Indole Derivatives : A study by Ivashchenko et al. (2014) synthesized various indole derivatives, including those similar to the query compound, to investigate their antiviral activities against viruses like H1N1 and HCV. This study provides insights into the potential use of such compounds in antiviral therapies (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).
properties
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-1-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]indol-5-yl]-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2S/c1-28-35(33,34)19-21-7-9-27-25(15-21)23(11-13-31(4)5)18-32(27)17-20-6-8-26-24(14-20)22(16-29-26)10-12-30(2)3/h6-9,14-16,18,28-29H,10-13,17,19H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUHQZCKISNFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide | |
CAS RN |
1391052-59-7 | |
Record name | (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-(2-(DIMETHYLAMINO)ETHYL)-1-((3-(2-(DIMETHYLAMINO)ETHYL)-1H-INDOL-5-YL)METHYL)-1H-INDOL-5-YL)-N-METHYLMETHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W2M16Q8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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